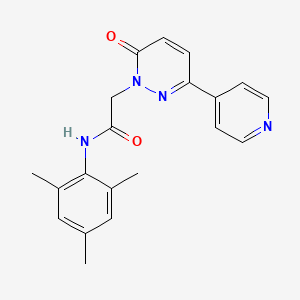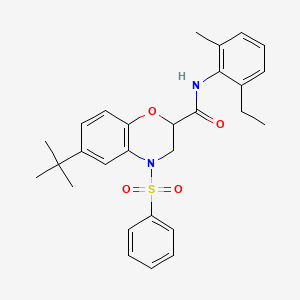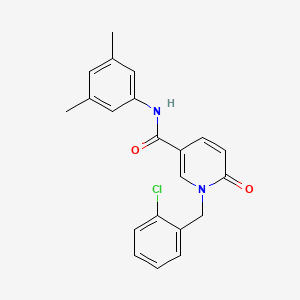
N-mesityl-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-mesityl-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide is a complex organic compound that features a mesityl group, a pyridazinone core, and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the Pyridine Moiety: This step often involves coupling reactions such as Suzuki or Heck coupling.
Attachment of the Mesityl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods: Industrial production may involve optimizing these synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the mesityl group or the pyridazinone core.
Reduction: Reduction reactions can modify the pyridazinone core, potentially converting it to a dihydropyridazinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine and mesityl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products:
Oxidation: Products may include oxidized derivatives of the mesityl group.
Reduction: Reduced forms of the pyridazinone core.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors or other advanced materials.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Used in the study of biological pathways and molecular interactions.
Industry:
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Polymer Science:
作用機序
The mechanism of action of N-mesityl-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridazinone core and pyridine moiety are crucial for binding interactions, while the mesityl group can influence the compound’s pharmacokinetic properties.
類似化合物との比較
N-mesityl-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide: Unique due to its specific combination of functional groups.
Other Pyridazinone Derivatives: Compounds like 3-(pyridin-4-yl)pyridazin-6-one, which lack the mesityl group.
Pyridine-Containing Compounds: Such as 4-pyridyl acetamide, which do not have the pyridazinone core.
Uniqueness: this compound stands out due to its unique structural features, which confer specific chemical reactivity and potential biological activity. The combination of a mesityl group, pyridazinone core, and pyridine moiety is not commonly found in other compounds, making it a valuable molecule for various applications.
特性
分子式 |
C20H20N4O2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C20H20N4O2/c1-13-10-14(2)20(15(3)11-13)22-18(25)12-24-19(26)5-4-17(23-24)16-6-8-21-9-7-16/h4-11H,12H2,1-3H3,(H,22,25) |
InChIキー |
DESYITBGZDDICB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11251924.png)
![N-Methyl-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-phenylacetamide](/img/structure/B11251931.png)
![2-({5-Methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide](/img/structure/B11251953.png)
![Ethyl 2-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11251960.png)
![7-(2,5-Difluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11251968.png)
![N-(1,3-benzodioxol-5-yl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251970.png)
![methyl 5-benzyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11251993.png)
![N-(2-ethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251999.png)
![N-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252001.png)
![N-(2,4-difluorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11252010.png)

![2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B11252027.png)
![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11252029.png)

